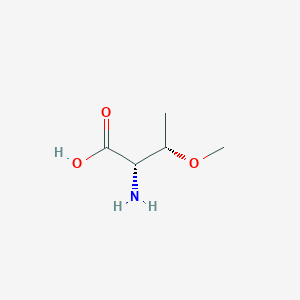

(2S,3S)-2-Amino-3-methoxybutanoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex organic synthesis techniques. For instance, the synthesis of (2S,3R)-3-amino-2-hydroxycarboxylic acids, which are key components in amastatin and bestatin, showcases a stereoselective preparation method starting from chiral synthons, indicating a potential pathway for synthesizing (2S,3S)-2-Amino-3-methoxybutanoic acid (Ishibuchi et al., 1992). Other methods include nucleophilic ring opening and stereoselective synthesis techniques that provide a foundation for creating complex amino acid derivatives (Seebach et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to (2S,3S)-2-Amino-3-methoxybutanoic acid can be characterized using X-ray crystallography, spectroscopy, and DFT calculations. For example, structural investigations have quantified intermolecular interactions and stabilization forces in related compounds, providing insights into the molecular geometry and electronic structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving amino acids and their derivatives often entail condensation, substitution, and reduction processes. For instance, the synthesis of 3-Amino-2-hydroxy-4-phenylbutanoic Acid through these reactions showcases the chemical reactivity and versatility of amino acid derivatives (Xiao, 2005).

Wissenschaftliche Forschungsanwendungen

Drug Development and Industrial Manufacturing : The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, which can be related to (2S,3S)-2-Amino-3-methoxybutanoic acid, is useful in drug development and industrial product manufacturing, achieving yields between 86% and >95% (Hernández et al., 2017).

Agriculture : 2-amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita castanopsidis Hongo, is identified as a novel plant growth regulator (Morimoto et al., 2002).

Synthesis of Fluorinated Amino Acids : Stereoselective syntheses of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved, starting from related compounds (Pigza et al., 2009).

Biological Studies and Inhibitor Synthesis : Bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, contains (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, which is structurally related to (2S,3S)-2-Amino-3-methoxybutanoic acid (Nakamura et al., 1976).

Biosynthesis Research : The biosynthesis of 3-methoxycarbonylpropylglucosinolate in Erystmum species involves the incorporation of compounds similar to 2-amino-3-methoxybutanoic acid (Chisholm, 1973).

Toxin Synthesis : The synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins, uses a combination of synthetic and natural components, hinting at the chemical versatility of similar amino acids (Namikoshi et al., 1989).

Analytical Chemistry : Methods such as the MMPB technique demonstrate the use of related chemical compounds in analytical applications, particularly for quantifying total microcystins in cyanobacterial samples (Wu et al., 2008; 2009).

HIV-Protease Activity Detection : Peptides incorporating similar amino acids allow for the spectrophotometric detection of HIV-protease activity (Badalassi et al., 2002).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-2-Amino-3-methoxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

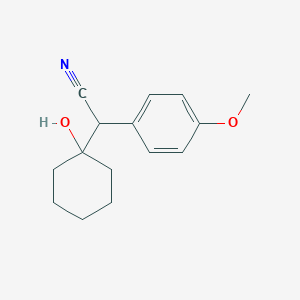

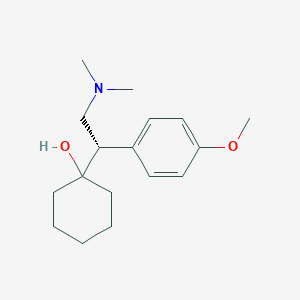

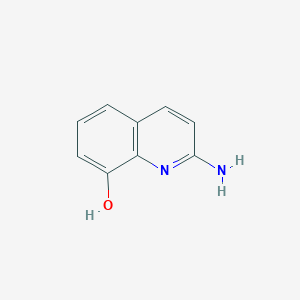

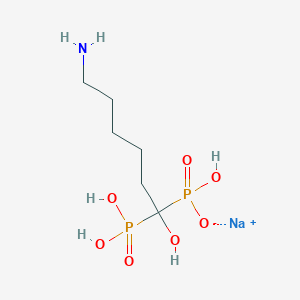

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)